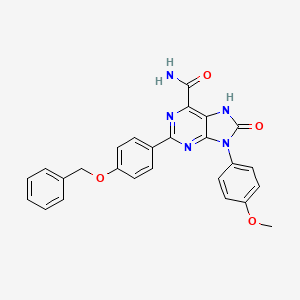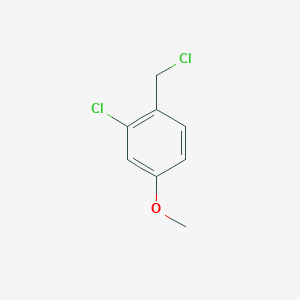
2-Chloro-1-(chloromethyl)-4-methoxybenzene
Übersicht
Beschreibung
2-Chloro-1-(chloromethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a chloromethyl group at the first position, and a methoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene typically involves the chlorination of 4-methoxytoluene (p-anisaldehyde) using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The general reaction scheme is as follows:
Starting Material: 4-Methoxytoluene
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(chloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding dechlorinated products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(chloromethyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(chloromethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(chloromethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
2-Chloro-1-(chloromethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.
2-Chloro-1-(chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Chloro-1-(chloromethyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This influences its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
IUPAC Name |
2-chloro-1-(chloromethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMJKRDVTXQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
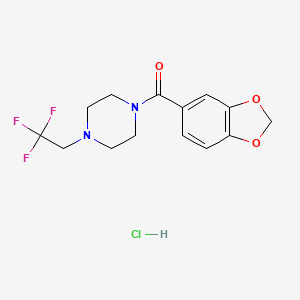
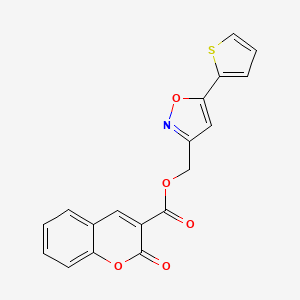
![N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2731935.png)
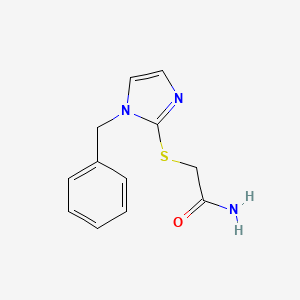
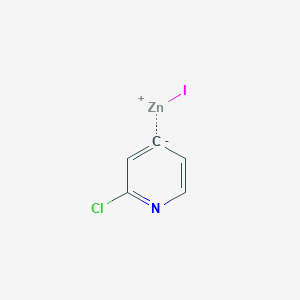
![2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2731938.png)
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731939.png)
![2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2731941.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2731946.png)
![2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide](/img/structure/B2731948.png)
![ethyl 4-{1,3-dimethyl-2,6-dioxo-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2731950.png)
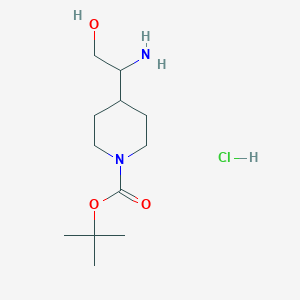
![1-methyl-8-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2731952.png)
